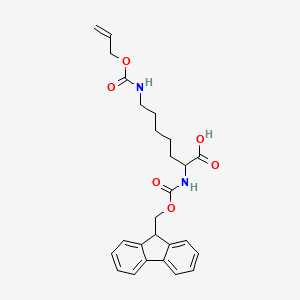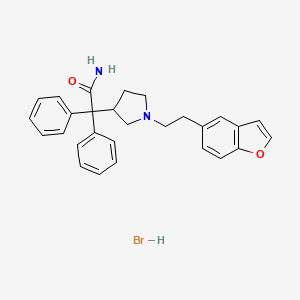
4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der mit einem Piperidinring verschmolzen ist, und eine Nitrilgruppe, die an den Piperidinring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril beinhaltet typischerweise die Bildung des Pyrazolrings, gefolgt von seiner Anlagerung an den Piperidinring. Ein gängiges Verfahren umfasst die Reaktion von 1-Methyl-1H-pyrazol mit einem Piperidinderivat unter spezifischen Bedingungen, um die gewünschte Verbindung zu bilden . Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren wie Iod .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für 4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung von Sicherheitsmaßnahmen für den Umgang mit reaktiven Zwischenprodukten und Lösungsmitteln.
Chemische Reaktionsanalyse
Reaktionstypen
4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Nitrilgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und Amide oder andere Derivate bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Ammoniak oder Amine in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Amine oder Alkohole.
Substitution: Amide oder substituierte Nitrile.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der Synthese komplexerer Moleküle verwendet.
Medizin: Erforscht für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere als Inhibitor bestimmter Enzyme oder Rezeptoren.
Industrie: Verwendet bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Zum Beispiel kann es als Inhibitor von Enzymen wie der löslichen Epoxidhydrolase (sEH) wirken, die eine Rolle beim Stoffwechsel von Fettsäureepoxiden spielt . Die Struktur der Verbindung ermöglicht es ihr, in das aktive Zentrum des Enzyms zu passen, wodurch dessen Aktivität blockiert wird und therapeutische Wirkungen erzielt werden.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or substituted nitriles.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acid epoxides . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidin
- 1-Methylpyrazol-4-borsäurepinacolester
- 1-Boc-pyrazol-4-borsäurepinacolester
Einzigartigkeit
4-(1-Methyl-1H-pyrazol-4-yl)piperidin-4-carbonitril ist aufgrund seiner spezifischen Kombination aus einem Pyrazolring, einem Piperidinring und einer Nitrilgruppe einzigartig. Diese Struktur verleiht ihm einzigartige chemische Eigenschaften und Reaktivität, was es für spezielle Anwendungen in der medizinischen Chemie und Materialwissenschaft wertvoll macht.
Eigenschaften
Molekularformel |
C10H14N4 |
|---|---|
Molekulargewicht |
190.25 g/mol |
IUPAC-Name |
4-(1-methylpyrazol-4-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14-7-9(6-13-14)10(8-11)2-4-12-5-3-10/h6-7,12H,2-5H2,1H3 |
InChI-Schlüssel |
UBWFEXYOUKSHGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2(CCNCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)



![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)



![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
